Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine Oxalate: Structural Analysis, Physicochemical Profiling, and Applications in Drug Discovery
Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine Oxalate: Structural Analysis, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary
In the contemporary landscape of drug discovery, the transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional scaffolds has become a critical strategy for improving clinical success rates. Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate represents a highly versatile, sp3-enriched building block. This technical whitepaper deconstructs the physicochemical properties, structural rationale, and synthetic methodologies associated with this compound, providing a self-validating framework for its integration into medicinal chemistry pipelines.
Structural Rationale and Pharmacological Utility
Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine (Free Base CAS: 797030-65-0) is a secondary amine characterized by two distinct cyclic systems: a lipophilic cyclopentyl ring and a polar tetrahydrofuran (THF) ring[1]. When isolated as an oxalate salt, its handling, stability, and aqueous solubility are significantly enhanced[2].
The "Escape from Flatland" Paradigm
The architectural design of this molecule makes it an exceptional pharmacophore for central nervous system (CNS) and G-protein coupled receptor (GPCR) targets:
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Cyclopentyl Domain: Cyclopentane derivatives are increasingly utilized in drug discovery to occupy specific hydrophobic pockets within enzyme or receptor active sites[3]. Unlike linear alkyl chains, the cyclopentyl ring restricts conformational entropy, pre-organizing the molecule for target binding while offering superior metabolic stability against cytochrome P450 (CYP) mediated degradation[4].
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Tetrahydrofuran (THF) Domain: The THF ring acts as a bioisostere for acyclic ethers. The oxygen atom serves as a directional hydrogen-bond acceptor, crucial for interacting with polar residues in binding pockets[5]. Furthermore, the chiral center at the C2 position of the THF ring provides an additional vector for stereochemical optimization.
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Secondary Amine Anchor: With a pKa of approximately 9.5, the secondary amine is protonated at physiological pH. This cationic center is the primary pharmacophore anchor, typically forming critical salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) in target proteins.
Caption: Pharmacophore mapping and receptor interaction logic for the compound.
Physicochemical Profiling
Understanding the physicochemical parameters of both the free base and the oxalate salt is vital for formulation and synthetic planning. The oxalate salt is specifically chosen because secondary amines often present as viscous, difficult-to-purify oils. Oxalic acid forms highly crystalline 1:1 stoichiometric salts with secondary amines, acting as a chemical purification step that bypasses the need for resource-intensive column chromatography.
Table 1: Comparative Physicochemical Properties
| Property | Free Base | Oxalate Salt |
| Molecular Formula | C₁₀H₁₉NO | C₁₀H₁₉NO · C₂H₂O₄ (C₁₂H₂₁NO₅) |
| Molecular Weight | 169.26 g/mol | 259.29 g/mol |
| Physical State | Pale yellow oil | White crystalline solid |
| Aqueous Solubility | Low to Moderate | High |
| pKa (Calculated) | ~9.5 (Amine) | N/A (Ionized state) |
| CAS Number | 797030-65-0[1] | 147992-32-3 (Related derivative class)[2] |
Table 2: Lipinski's Rule of 5 Parameters (Free Base)
| Parameter | Value | Rule of 5 Compliance |
| Hydrogen Bond Donors | 1 (N-H) | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 2 (N, O) | Yes (≤ 10) |
| Molecular Weight | 169.26 Da | Yes (≤ 500 Da) |
| CLogP | ~1.8 | Yes (≤ 5) |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Yes (≤ 140 Ų) |
| Rotatable Bonds | 3 | Yes (≤ 10) |
Data synthesis indicates that this fragment possesses ideal lead-like properties, offering ample molecular "real estate" for further functionalization without violating Lipinski parameters.
Synthetic Methodology: A Self-Validating Protocol
Causality of Reagent Selection: NaBH(OAc)₃ is exceptionally mild and selectively reduces the protonated iminium intermediate without reducing the unreacted cyclopentanone. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas, which is a significant safety risk when using Sodium cyanoborohydride (NaCNBH₃) upon aqueous workup.
Caption: Synthetic workflow for Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate via reductive amination.
Step-by-Step Experimental Protocol
Step 1: Imine Formation
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In an oven-dried, nitrogen-flushed round-bottom flask, dissolve tetrahydrofurfurylamine (1.0 eq, 10 mmol) in anhydrous Dichloroethane (DCE, 0.2 M).
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Add cyclopentanone (1.05 eq, 10.5 mmol) dropwise at room temperature.
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Self-Validation Check: Monitor the reaction via IR spectroscopy. The successful formation of the imine is validated by the disappearance of the strong ketone carbonyl stretch at ~1740 cm⁻¹ and the appearance of a weak C=N stretch at ~1660 cm⁻¹.
Step 2: Reductive Amination
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After stirring for 2 hours, add NaBH(OAc)₃ (1.5 eq, 15 mmol) in three portions over 15 minutes to control mild exothermicity.
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Stir the suspension at room temperature for 12 hours.
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Self-Validation Check: Analyze via TLC (Dichloromethane:Methanol 9:1). Stain with Ninhydrin and heat. The primary amine starting material (red/purple spot) should be completely consumed, replaced by a new secondary amine product (typically a blue/brown spot).
Step 3: Workup and Free Base Isolation
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Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid byproduct. Stir until effervescence ceases.
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Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base as a pale yellow oil.
Step 4: Oxalate Salt Formation and Crystallization
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Dissolve the crude free base in a minimal volume of absolute ethanol (approx. 5 mL).
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In a separate vial, dissolve anhydrous oxalic acid (1.0 eq based on theoretical yield) in 2 mL of absolute ethanol.
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Add the oxalic acid solution dropwise to the stirring amine solution. A white precipitate may begin to form immediately.
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Add diethyl ether dropwise until the solution becomes slightly turbid, then cool the mixture to 4 °C for 12 hours to induce complete crystallization.
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Filter the resulting white crystals, wash with cold diethyl ether, and dry under high vacuum. This step acts as a self-purifying mechanism, yielding the target oxalate salt in high purity (>98% by NMR).
References
- ChemSrc. "147992-32-3_4-(Chlorodifluoromethoxy ... - cas号查询".
- ChemicalBook. "CYCLOPENTYL-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE".
- IntechOpen. "Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic".
- Benchchem. "Cyclopentylamine Derivatives: A Comprehensive Technical Review for Drug Discovery".
- PharmaBlock. "Cyclopentane Derivatives in Drug Discovery".
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- 2. 147992-32-3_4-(Chlorodifluoromethoxy)benzamideCAS号:147992-32-3_4-(Chlorodifluoromethoxy)benzamide【结构式 性质 英文】 - 化源网 [chemsrc.com]
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- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic: 2-Benzamido-2-[(Tetrahydro-Furan-2-Ylmethyl)Amino]Acetate and 2-Benzamido-2-[(Tetrahydro-Furan-2-Ylmethyl)Amino] Acetic Acid | IntechOpen [intechopen.com]
